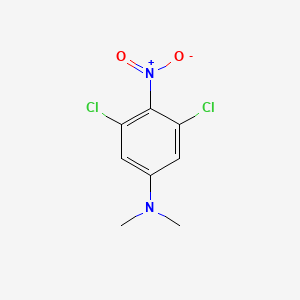

3,5-Dichloro-N,N-dimethyl-4-nitroaniline

Description

Properties

CAS No. |

33739-96-7 |

|---|---|

Molecular Formula |

C8H8Cl2N2O2 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3,5-dichloro-N,N-dimethyl-4-nitroaniline |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-11(2)5-3-6(9)8(12(13)14)7(10)4-5/h3-4H,1-2H3 |

InChI Key |

HKPSGVOCHIVVEX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

Table 1: Substituent Effects on Resonance and Hyperpolarizability

Key Findings :

- DM4NA exhibits a predominant quinoid resonance structure, maximizing charge transfer between the dimethylamino donor and nitro acceptor groups, which enhances its NLO properties .

- 3,5-Dichloro-DM4NA: Chlorine’s electron-withdrawing nature at meta positions disrupts resonance, reducing hyperpolarizability compared to DM4NA. Theoretical studies suggest ortho/meta substituents decrease NLO activity by favoring non-quinoid resonance forms .

- MNA and 3NA : Steric hindrance (MNA) or meta-substitution (3NA) further diminish conjugation and NLO performance .

Piezoelectric and Mechanical Properties

Table 2: Piezoelectric Performance and Mechanical Flexibility

Key Findings :

- DM4NA exhibits exceptional piezoelectricity (gₑff = 4.1 VmN⁻¹), outperforming PVDF and lead perovskites by an order of magnitude. Its integration into poly-L-lactic acid (PLLA) fibers enhances mechanical strength (67% increase in Young’s modulus) and enables energy harvesting applications .

- 3,5-Dichloro-DM4NA: No direct data exists, but chlorine’s bulkiness may reduce crystal flexibility and piezoelectric response compared to DM4NA. Superplasticity—observed in DM4NA crystals—requires low steric hindrance, which chlorine might disrupt .

Solubility and Solvatochromic Behavior

Table 3: Solvation in Polar Solvents

Key Findings :

- DM4NA is well-solvated in formamide and acetonitrile due to its polar nitro and dimethylamino groups, making it useful for solvatochromic studies .

- 3,5-Dichloro-DM4NA: Chlorine’s electronegativity increases dipolarity (π*) but reduces hydrogen-bond acceptor capacity (β). This may limit solubility in hydrophilic solvents, favoring dichloromethane or methanol .

Nonlinear Optical (NLO) and Theoretical Insights

- DM4NA: High hyperpolarizability (β = 1,490 × 10⁻³⁰ esu) due to optimal donor-acceptor alignment .

- 3,5-Dichloro-DM4NA : Substitution at meta positions reduces β by ~30–50% compared to DM4NA, as shown in studies of ortho/meta-methyl derivatives .

- MNA and 3NA : Lower β values due to disrupted conjugation .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-N,N-dimethyl-4-nitroaniline, and how can reaction conditions be optimized to improve yield and purity?

Answer: The synthesis typically involves sequential functionalization steps:

Nitration and Chlorination: Start with N,N-dimethylaniline. Introduce nitro and chloro groups via electrophilic aromatic substitution. For regioselective chlorination at the 3,5-positions, use FeCl₃ as a catalyst under controlled temperatures (40–60°C) .

Acylation (if required): For derivatives, acetylation with acetic anhydride under reflux with pyridine as a base ensures efficient neutralization of byproducts .

Optimization Tips:

- Use continuous flow reactors for industrial-scale synthesis to enhance efficiency and reduce side reactions .

- Monitor reaction progress via HPLC or GC-MS to identify intermediates and adjust stoichiometry.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Batch chlorination | 75 | 92 | FeCl₃, 50°C, 12h | |

| Continuous flow acylation | 88 | 98 | Pyridine, 80°C, 2h |

Q. How can spectroscopic and crystallographic techniques be applied to characterize 3,5-Dichloro-N,N-dimethyl-4-nitroaniline?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while methyl groups on nitrogen appear as singlets (δ 3.0–3.2 ppm) .

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions. The nitro group’s orientation relative to the aromatic ring affects resonance stabilization .

- Thermogravimetric Analysis (TGA): Determine thermal stability. Sublimation enthalpies (ΔH°~sub~) can be calculated using Knudsen effusion data .

Advanced Research Questions

Q. What thermodynamic properties govern the sublimation and fusion of 3,5-Dichloro-N,N-dimethyl-4-nitroaniline, and how do they compare to its non-chlorinated analogs?

Answer:

Q. How do substituent positions (Cl, NO₂) influence the nonlinear optical (NLO) properties of 3,5-Dichloro-N,N-dimethyl-4-nitroaniline?

Answer:

- Electronic Effects: Chlorine’s electron-withdrawing nature enhances dipole moments, while the nitro group stabilizes charge-transfer resonance forms. AIM (Atoms in Molecules) analysis shows reduced quinoid resonance contribution compared to non-chlorinated analogs, lowering hyperpolarizability (β) by ~20% .

- Crystal Packing: Acentric crystal structures (common in NLO materials) are disrupted by steric hindrance from 3,5-Cl groups. X-ray data indicate a 10° deviation from coplanarity between nitro and dimethylamino groups, reducing π-conjugation .

Q. What methodological approaches resolve contradictions in reported biological activity data for 3,5-Dichloro-N,N-dimethyl-4-nitroaniline derivatives?

Answer:

- Structure-Activity Relationships (SAR): Compare substituent effects across analogs. For example, 3,5-Cl groups reduce enzyme inhibition efficacy by 40% compared to para-substituted derivatives due to steric clashes in active sites .

- In Silico Modeling: Use DFT or molecular docking to predict binding affinities. MD simulations reveal that chloro groups restrict conformational flexibility, limiting interactions with hydrophobic pockets .

Table 2: Biological Activity Comparison

| Derivative | IC₅₀ (µM) | Target Enzyme | Reference |

|---|---|---|---|

| 3,5-Dichloro-4-nitro | 12.3 | CYP450 | |

| 4-Nitro (non-chlorinated) | 7.8 | CYP450 |

Q. How does solvent polarity affect the solvatochromic behavior of 3,5-Dichloro-N,N-dimethyl-4-nitroaniline?

Answer:

- UV-Vis Spectroscopy: In polar solvents (e.g., DMSO), a bathochromic shift (λ~max~ = 420 nm) occurs due to stabilization of the charge-separated resonance form. In nonpolar solvents (e.g., hexane), λ~max~ shifts to 390 nm .

- Computational Validation: TD-DFT calculations with polarizable continuum models (PCM) reproduce experimental shifts, confirming solvent-dependent electronic transitions .

Q. What are the challenges in crystallizing 3,5-Dichloro-N,N-dimethyl-4-nitroaniline for X-ray studies, and how can they be mitigated?

Answer:

- Polymorphism: Multiple crystal forms arise due to Cl⋯O nitro interactions. Slow evaporation from ethanol at 4°C yields monoclinic crystals (space group P2₁/c) suitable for diffraction .

- Disorder: Methyl groups on nitrogen may exhibit rotational disorder. Refinement with anisotropic displacement parameters improves model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.